4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate
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Overview
Description
4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a methoxyphenyl group and an acetate ester. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method starts with the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-ol, which is then acetylated using acetic anhydride and a catalyst like pyridine to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: 4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-carboxylic acid.
Reduction: 4-(4-Methoxyphenyl)-8-methyl-2-hydroxy-2H-chromen-7-yl acetate.
Substitution: 4-(4-Iodophenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate.
Scientific Research Applications
4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism by which 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate exerts its effects is primarily through its interaction with cellular enzymes and receptors. The compound can inhibit specific enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species. Additionally, it can bind to certain receptors, modulating signaling pathways that control inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the chromen-2-one core.
4-Methoxyphenol: Contains the methoxyphenyl group but is structurally simpler.
4-Methoxyamphetamine: A methoxy-substituted phenyl compound with different pharmacological properties
Uniqueness
4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate is unique due to its combination of a chromen-2-one core with a methoxyphenyl group and an acetate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-17(23-12(2)20)9-8-15-16(10-18(21)24-19(11)15)13-4-6-14(22-3)7-5-13/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRRAZCJTUCZIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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